molecular formula C21H21F3N4O3 B12336680 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid CAS No. 1038915-76-2

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B12336680
CAS No.: 1038915-76-2
M. Wt: 434.4 g/mol
InChI Key: BGBNLDBBHNXUDQ-UHFFFAOYSA-N
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Description

The compound 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid consists of two components:

  • 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide: This is the active pharmaceutical ingredient (API) niraparib (MK-4827), a poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology for treating ovarian and breast cancers .
  • 2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid (pKa ~0.5) often employed as a counterion to enhance solubility, stability, and bioavailability of basic drugs in salt formulations .

Niraparib is administered as the TFA salt (trade name Zejula), where TFA improves its pharmacokinetic properties. The structural core of niraparib includes an indazole-carboxamide moiety linked to a piperidine-substituted phenyl group, enabling selective PARP enzyme inhibition .

Properties

CAS No.

1038915-76-2

Molecular Formula

C21H21F3N4O3

Molecular Weight

434.4 g/mol

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H20N4O.C2HF3O2/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;3-2(4,5)1(6)7/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);(H,6,7)

InChI Key

BGBNLDBBHNXUDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

    Attachment of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction.

    Carboxamide Formation: The carboxamide group is formed through an amide coupling reaction, often using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting these enzymes, 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells deficient in BRCA-1 and BRCA-2, as these cells are already compromised in their ability to repair DNA .

Comparison with Similar Compounds

Structural and Functional Analogues: PARP Inhibitors

Niraparib belongs to the PARP inhibitor class, which includes olaparib and rucaparib . While specific comparative data are absent in the provided evidence, general distinctions can be inferred:

Parameter Niraparib (TFA salt) Olaparib Rucaparib
Molecular Formula C19H20N4O·C2HF3O2 (base + TFA) C24H23FN4O3 C19H18F2N4O
Counterion TFA None (free base) or HCl HCl
Key Structural Features Indazole-carboxamide, piperidine Phthalazinone, fluorophenyl Dihydroisoquinolinone, difluorophenyl
Primary Use Ovarian/breast cancer maintenance BRCA-mutated cancers Ovarian cancer

Key Observations :

  • Niraparib’s piperidine-phenyl group enhances blood-brain barrier penetration compared to olaparib’s phthalazinone core .
  • TFA’s strong acidity (vs. HCl) may confer superior solubility in organic solvents during synthesis, though HCl salts are more common in final formulations for aqueous stability .

Counterion Comparison: TFA vs. Other Acids

TFA is distinct from other counterions in drug formulations:

Counterion pKa Solubility Profile Common Drugs Advantages
TFA ~0.5 High in polar solvents Peptide drugs, niraparib Stabilizes basic APIs; aids purification
HCl ~-1.5 High aqueous solubility Rucaparib, antibiotics Cost-effective; improves bioavailability
Acetic Acid ~4.76 Moderate in water Rarely used Mild acidity; less disruptive to APIs

TFA-Specific Advantages :

  • Low boiling point (72°C) facilitates removal during drug synthesis .
  • Enhances chromatographic separation in peptide synthesis due to its ion-pairing properties .

Comparison with Piperidine-Containing Analogues

describes a structurally distinct carboxamide compound synthesized from (S)-piperidine-2-carboxylic acid methyl ester and a difluoroindole aldehyde. While direct data are unavailable, key differences include:

  • Core Structure : The analogue in features a pyridopyridazine-carboxamide core, contrasting with niraparib’s indazole system.
  • Substituents : The analogue includes difluoroindole and trifluoromethyl-furan groups, likely altering target selectivity compared to niraparib’s PARP focus .

Biological Activity

The compound 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide , also known as MK-4827, is a member of the indazole class and has gained attention for its potent biological activity as a poly(ADP-ribose) polymerase (PARP) inhibitor . This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer treatment, pharmacokinetic properties, and relevant case studies.

MK-4827 functions primarily by inhibiting the PARP enzymes (specifically PARP-1 and PARP-2), which play crucial roles in DNA repair processes. By inhibiting these enzymes, MK-4827 promotes cell death in cancer cells that are deficient in BRCA1 and BRCA2, which are critical for homologous recombination repair of DNA double-strand breaks. The inhibition results in the accumulation of DNA damage, leading to cellular apoptosis in tumors with compromised DNA repair mechanisms.

In Vitro Studies

The biological activity of MK-4827 has been extensively studied in vitro:

  • IC50 Values :
    • PARP-1: 3.8 nM
    • PARP-2: 2.1 nM
    • Whole cell assays show an EC50 of 4 nM for PARP activity inhibition.
  • Cancer Cell Proliferation :
    • The compound demonstrated significant antiproliferative effects on BRCA-deficient cancer cells with a CC50 ranging from 10 to 100 nM .

In Vivo Efficacy

In vivo studies using xenograft models have shown that MK-4827 is well tolerated and exhibits substantial antitumor efficacy against BRCA-deficient tumors. The compound was administered as a single agent and demonstrated a significant reduction in tumor growth compared to control groups .

Pharmacokinetics

MK-4827 has been noted for its favorable pharmacokinetic properties:

  • Bioavailability : The compound exhibits good oral bioavailability.
  • Metabolism : It is primarily metabolized by CYP450 enzymes (CYP1A1 and CYP1A2), which poses potential metabolic concerns but can be managed through structural modifications .
  • Half-Life : Early studies indicate a manageable half-life that supports once-daily dosing regimens.

Clinical Trials

MK-4827 has progressed into clinical trials, particularly focusing on patients with BRCA mutations:

  • Phase I Trials : Initial studies demonstrated safety profiles and established maximum tolerated doses (MTD). Notable side effects included fatigue and anemia, which were manageable .
  • Combination Therapies : Ongoing research is exploring the combination of MK-4827 with other chemotherapeutic agents to enhance efficacy against resistant cancer types .

Summary Table of Biological Activity

ParameterValue
PARP-1 IC50 3.8 nM
PARP-2 IC50 2.1 nM
Whole Cell EC50 4 nM
CC50 (BRCA-deficient) 10 - 100 nM
Phase I MTD 1.0 mg/day

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